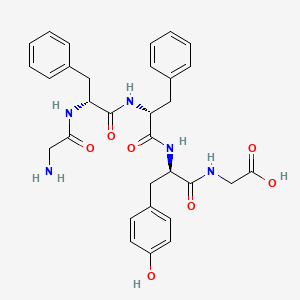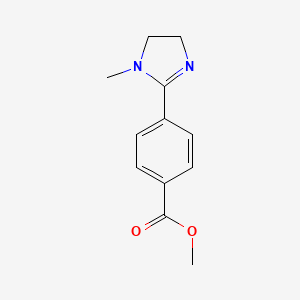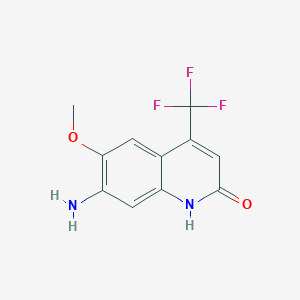
7-Amino-6-methoxy-4-(trifluoromethyl)quinolin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Amino-6-methoxy-4-(trifluoromethyl)quinolin-2(1H)-one is a quinoline derivative. Quinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and material science. This compound, with its unique trifluoromethyl group, may exhibit interesting chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-6-methoxy-4-(trifluoromethyl)quinolin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis may start with commercially available aniline derivatives.
Formation of Quinoline Core: Cyclization reactions, such as the Skraup or Doebner-Miller reactions, can be used to form the quinoline core.
Introduction of Functional Groups: The methoxy and trifluoromethyl groups can be introduced through nucleophilic substitution or other suitable reactions.
Amination: The amino group can be introduced through reductive amination or other amination reactions.
Industrial Production Methods
Industrial production methods may involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions may be employed to enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinoline N-oxides.
Reduction: Reduction reactions may target the nitro or carbonyl groups if present.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products will depend on the specific reactions and conditions used. For example, oxidation may yield N-oxides, while substitution reactions may introduce various functional groups.
科学研究应用
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: May serve as a ligand in catalytic reactions.
Biology
Antimicrobial Agents: Potential use as an antimicrobial agent due to its quinoline core.
Enzyme Inhibition: May act as an inhibitor for certain enzymes.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals, particularly for diseases where quinoline derivatives are effective.
Industry
Material Science: Used in the development of new materials with specific properties.
作用机制
The mechanism of action of 7-Amino-6-methoxy-4-(trifluoromethyl)quinolin-2(1H)-one will depend on its specific application. For example, as an antimicrobial agent, it may inhibit bacterial DNA synthesis. As an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding.
相似化合物的比较
Similar Compounds
Chloroquine: Another quinoline derivative used as an antimalarial drug.
Quinoline N-oxides: Oxidized derivatives with different chemical properties.
Uniqueness
The presence of the trifluoromethyl group in 7-Amino-6-methoxy-4-(trifluoromethyl)quinolin-2(1H)-one may impart unique chemical and biological properties, such as increased lipophilicity and metabolic stability, distinguishing it from other quinoline derivatives.
属性
CAS 编号 |
340141-93-7 |
|---|---|
分子式 |
C11H9F3N2O2 |
分子量 |
258.20 g/mol |
IUPAC 名称 |
7-amino-6-methoxy-4-(trifluoromethyl)-1H-quinolin-2-one |
InChI |
InChI=1S/C11H9F3N2O2/c1-18-9-2-5-6(11(12,13)14)3-10(17)16-8(5)4-7(9)15/h2-4H,15H2,1H3,(H,16,17) |
InChI 键 |
FIOOOWORIUDAEJ-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C2C(=C1)C(=CC(=O)N2)C(F)(F)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(2-Phenylethenesulfonyl)-4-[(prop-2-en-1-yl)oxy]piperidine](/img/structure/B12588727.png)
![{5-[([1,1'-Biphenyl]-4-yl)oxy]pentyl}(4,4-dibromobutyl)stannane](/img/structure/B12588731.png)
![7,12,20,25-Tetraoxadispiro[4.8.4~14~.8~5~]hexacosa-2,9,16,22-tetraene-6,13,19,26-tetrone](/img/structure/B12588732.png)
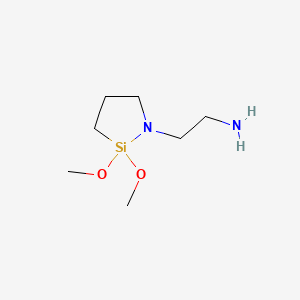
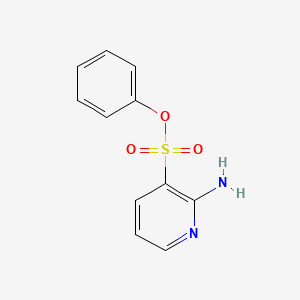

![4-[({3-Ethyl-4'-({[(2R)-heptan-2-yl]oxy}carbonyl)-2'-[(2R)-hexan-2-yl][1,1'-biphenyl]-4-yl}oxy)carbonyl]benzoate](/img/structure/B12588754.png)
![1,4-Bis[(4-bromophenyl)sulfanyl]butan-2-OL](/img/structure/B12588757.png)
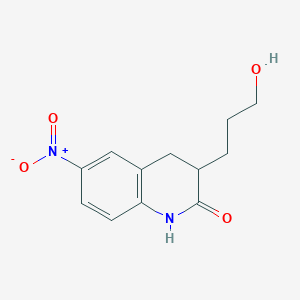
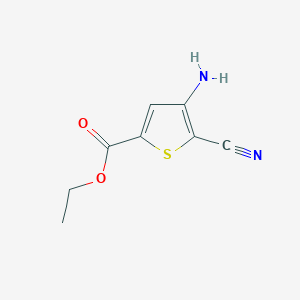

![3-Pyridinecarbonitrile, 2-bromo-4-[(4-methoxyphenyl)methoxy]-](/img/structure/B12588792.png)
